![molecular formula C24H28O2Si B1278848 Benzenemethanol, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- CAS No. 146952-73-0](/img/structure/B1278848.png)
Benzenemethanol, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-
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Description
“Benzenemethanol, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-” is a chemical compound with the molecular formula C24H28O2Si . It is also known by other names such as (4-((((tert-Butyldiphenylsilyl)oxy)methyl)phenyl)methanol .
Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring attached to a methanol group, with a diphenylsilyl group attached via an oxygen atom . The molecular weight of the compound is 376.6 g/mol .Physical And Chemical Properties Analysis
This compound has a molecular weight of 376.6 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 7 and a topological polar surface area of 29.5 Ų .Scientific Research Applications
Organic Synthesis
This compound is a type of silyl ether, which is commonly used as a protecting group in organic synthesis . The tert-butyldiphenylsilyl (TBDPS) group is particularly useful due to its stability under a variety of reaction conditions.
Peptide Synthesis
A novel hydrophobic silyl tag bis (4-(((tert-butyldiphenylsilyl)oxy)methyl)phenyl)methanamine (BPPM) was proposed for rapid liquid-phase peptide synthesis under continuous flow in a microreactor . This process uses a green solvent and Cbz-protected amino acids, providing a new strategy for large-scale green and efficient synthesis of peptides .
Carbohydrate Synthesis
The compound is similar to other silyl ethers used as building blocks for the synthesis of complex carbohydrates . The silyl group can be selectively removed under mild conditions, allowing for the stepwise construction of complex carbohydrate structures.
properties
IUPAC Name |
[4-[[tert-butyl(diphenyl)silyl]oxymethyl]phenyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O2Si/c1-24(2,3)27(22-10-6-4-7-11-22,23-12-8-5-9-13-23)26-19-21-16-14-20(18-25)15-17-21/h4-17,25H,18-19H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBBTJZRJRFGME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=CC=C(C=C3)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453229 |
Source
|
Record name | Benzenemethanol, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50453229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenemethanol, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- | |
CAS RN |
146952-73-0 |
Source
|
Record name | Benzenemethanol, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50453229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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